Cas no 1026075-53-5 (Timolol EP Impurity E)

Timolol EP Impurity E 化学的及び物理的性質
名前と識別子
-
- Timolol EP Impurity E
- Timolol Impurity E
- Timolol maleate ester
- Q27281076
- (S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoic acid
- (Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid
- (2Z)-4-((1S)-1-(((1,1-Dimethylethyl)amino)methyl)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)ethoxy)-4-oxobut-2-enoic acid
- J2V3WF497E
- (S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoicacid
- UNII-J2V3WF497E
- TIMOLOL MALEATE IMPURITY E [EP IMPURITY]
- Timolol maleate specified impurity E [EP]
- 2-Butenedioic acid (2Z)-, 1-((1S)-1-(((1,1-dimethylethyl)amino)methyl)-2-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)ethyl) ester
- SCHEMBL4434481
- G90119
- 1026075-53-5
- TIMOLOL MALEATE IMPURITY E (EP IMPURITY)
- Timolol maleate specified impurity E
-
- インチ: InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1
- InChIKey: MGIAXRFZDNBKRF-RXNFCKPNSA-N
- ほほえんだ: CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O
計算された属性
- せいみつぶんしりょう: 414.157306g/mol
- ひょうめんでんか: 0
- XLogP3: -0.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 回転可能化学結合数: 11
- どういたいしつりょう: 414.157306g/mol
- 単一同位体質量: 414.157306g/mol
- 水素結合トポロジー分子極性表面積: 151Ų
- 重原子数: 28
- 複雑さ: 550
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 414.5g/mol
じっけんとくせい
Timolol EP Impurity E セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Timolol EP Impurity E 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A231906-1mg |
(S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoic acid |
1026075-53-5 | 97% | 1mg |
$191.0 | 2025-03-01 | |
Ambeed | A231906-5mg |
(S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoic acid |
1026075-53-5 | 97% | 5mg |
$573.0 | 2025-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1667443-20MG |
Timolol Related Compound E |
1026075-53-5 | 20mg |
¥10979.49 | 2025-01-11 | ||
A2B Chem LLC | AX54898-10mg |
Timolol impurity E |
1026075-53-5 | 10mg |
$1038.00 | 2024-04-20 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1667443-20MG |
1026075-53-5 | 20MG |
¥14821.96 | 2023-01-05 | |||
Ambeed | A231906-10mg |
(S,Z)-4-((1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-yl)oxy)-4-oxobut-2-enoic acid |
1026075-53-5 | 97% | 10mg |
$973.0 | 2025-03-01 |
Timolol EP Impurity E 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
Timolol EP Impurity Eに関する追加情報
Timolol EP Impurity E: A Comprehensive Overview
Timolol EP Impurity E (CAS No. 1026075-53-5) is a compound of significant interest in the field of pharmaceutical chemistry. This compound is a key impurity associated with Timolol, a widely used ophthalmic agent for the treatment of glaucoma. The identification and characterization of Timolol EP Impurity E are critical for ensuring the quality, safety, and efficacy of Timolol-based medications. Recent advancements in analytical techniques have provided deeper insights into the structure, synthesis, and pharmacokinetics of this impurity, making it a focal point in drug development and quality control.
The structural elucidation of Timolol EP Impurity E has been a major area of research. Using cutting-edge spectroscopic methods such as NMR and mass spectrometry, scientists have confirmed its molecular structure. This impurity is derived from the epimerization process during the synthesis of Timolol, leading to the formation of an epimeric byproduct. Understanding this mechanism is essential for optimizing synthetic pathways and minimizing impurity formation during drug manufacturing.
Recent studies have also explored the pharmacokinetic profile of Timolol EP Impurity E. Preclinical trials indicate that this impurity exhibits a different absorption and metabolism pattern compared to Timolol itself. While Timolol is metabolized primarily in the liver via cytochrome P450 enzymes, Timolol EP Impurity E shows a slower clearance rate, which may have implications for drug accumulation and potential toxicity. These findings underscore the importance of monitoring impurity levels in therapeutic formulations to ensure patient safety.
In terms of therapeutic applications, Timolol EP Impurity E does not possess the same pharmacological activity as Timolol. However, its presence in formulations can affect the overall drug performance and stability. Pharmaceutical companies are increasingly adopting advanced purification techniques to minimize impurity content, thereby enhancing product consistency and regulatory compliance.
The regulatory landscape surrounding Timolol EP Impurity E is also evolving. Regulatory agencies such as the FDA and ICH have set stringent guidelines for impurity profiling in pharmaceuticals. Compliance with these standards requires rigorous analytical testing and documentation throughout the drug development lifecycle. Innovations in chromatographic methods, such as UHPLC and LC-MS/MS, have significantly improved the detection and quantification of Timolol EP Impurity E, enabling better quality control practices.
Looking ahead, ongoing research aims to develop more efficient synthetic routes for Timollo that minimize the formation of Tim olEP Impurity E. Enantioselective synthesis and catalytic processes are being explored to achieve higher yields of Tim ol while reducing byproduct formation. Additionally, computational chemistry tools are being utilized to predict impurity formation pathways, providing valuable insights for process optimization.
In conclusion, Tim olEP Impur ity E plays a pivotal role in the development and quality assurance of Tim ol-based medications. Its structural characterization, pharmacokinetic properties, and regulatory implications highlight its significance in contemporary pharmaceutical research. As scientific advancements continue to unfold, our understanding of this compound will deepen, leading to improved therapeutic outcomes and safer medications for patients worldwide.
1026075-53-5 (Timolol EP Impurity E) 関連製品
- 91524-16-2(2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-,hydrate (2:1), (2S)-)
- 26921-17-5((S)-Timolol Maleate)
- 26839-76-9((R)-Timolol)
- 30165-97-0(4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol)
- 106351-79-5(Butanoic acid,1-[[(1,1-dimethylethyl)amino]methyl]-2-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]ethylester, (S)- (9CI))
- 26839-77-0((R)-(+)-Timolol Maleate)
- 50929-98-1(but-2-enedioic acid; 1-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol)
- 57073-55-9(rac Timolol Maleate)
- 29023-48-1(1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol)
- 33305-95-2((R)-(+)-Timolol maleate)
